![molecular formula C10H19Br B13186343 [2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
[2-(Bromomethyl)butyl]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Bromomethyl)butyl]cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)butyl]cyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of [2-(methyl)butyl]cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of a cyclopentylbutene derivative.
Oxidation Reactions: Oxidation of the bromomethyl group can yield corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of [2-(Hydroxymethyl)butyl]cyclopentane, [2-(Cyanomethyl)butyl]cyclopentane, or corresponding amines.
Elimination: Formation of cyclopentylbutene derivatives.
Oxidation: Formation of [2-(Hydroxymethyl)butyl]cyclopentane or [2-(Carboxymethyl)butyl]cyclopentane.
Aplicaciones Científicas De Investigación
[2-(Bromomethyl)butyl]cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other industrial products.
Mecanismo De Acción
The mechanism of action of [2-(Bromomethyl)butyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
[2-(Chloromethyl)butyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
[2-(Hydroxymethyl)butyl]cyclopentane: The hydroxyl group replaces the bromine atom, leading to different reactivity and applications.
[2-(Methyl)butyl]cyclopentane: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness: [2-(Bromomethyl)butyl]cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to undergo substitution, elimination, and oxidation reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
2-(bromomethyl)butylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-9(8-11)7-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
Clave InChI |
OXNGXPFLVJIDHT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


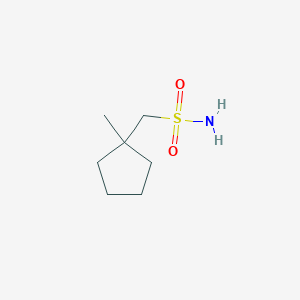
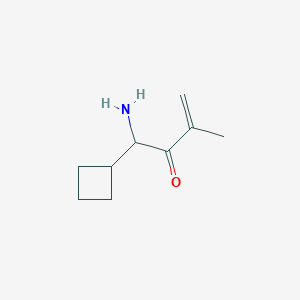
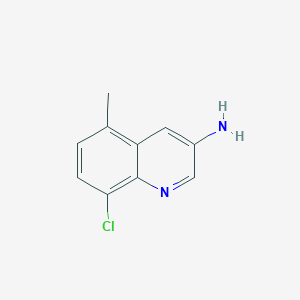
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
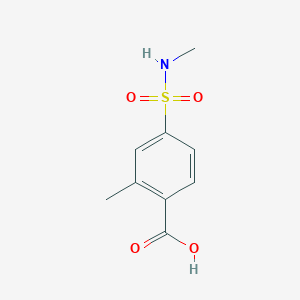
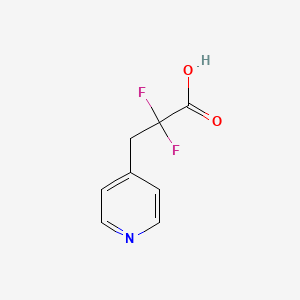
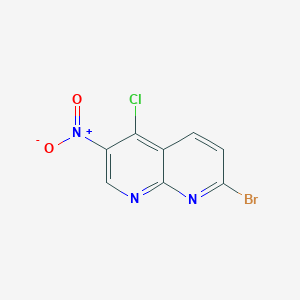

![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)

